molecular formula C24H22ClNO2 B2663675 (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide CAS No. 477871-11-7

(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide

Cat. No.: B2663675
CAS No.: 477871-11-7
M. Wt: 391.9
InChI Key: HAMWLCJDVADGRX-SDNWHVSQSA-N
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Description

(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, characterized by its (E)-cinnamamide core structure. This scaffold is a recognized pharmacophore for inhibiting tyrosine kinases, which are critical enzymes in cellular signaling cascades. The compound's specific substitution pattern, featuring 3-chlorobenzyloxy and 4-methylbenzyl groups, is designed to optimize binding affinity and selectivity within the ATP-binding pocket of specific kinase targets. Research utilizing this compound is primarily focused on elucidating signal transduction pathways, evaluating its efficacy in disrupting aberrant cell proliferation, and investigating its potential as a lead compound for the development of novel targeted cancer therapeutics. Studies may involve in vitro kinase profiling assays to identify its primary targets, cellular models to assess its anti-proliferative effects, and in vivo xenograft models to validate its therapeutic potential. Its value to researchers lies in its utility as a precise chemical tool for probing kinase function and validating new targets in diseases driven by dysregulated kinase activity.

Properties

IUPAC Name

(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(4-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-18-5-7-20(8-6-18)16-26-24(27)14-11-19-9-12-23(13-10-19)28-17-21-3-2-4-22(25)15-21/h2-15H,16-17H2,1H3,(H,26,27)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMWLCJDVADGRX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide typically involves multiple steps:

  • Formation of the Chlorobenzyl Ether: : The initial step involves the reaction of 3-chlorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). This results in the formation of 4-[(3-chlorobenzyl)oxy]benzaldehyde.

  • Knoevenagel Condensation: : The next step is the condensation of 4-[(3-chlorobenzyl)oxy]benzaldehyde with malonic acid or its derivatives in the presence of a base like piperidine. This step forms the (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenoic acid.

  • Amidation: : Finally, the (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenoic acid is reacted with 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction of the double bond in the propenamide moiety can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of 4-[(3-chlorobenzyl)oxy]benzoic acid.

    Reduction: Formation of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)propionamide.

    Substitution: Formation of 4-[(3-aminobenzyl)oxy]phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide share the (E)-propenamide core but differ in substituents on the benzyloxy and benzylamide groups. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features References
This compound R1: 3-Cl; R2: 4-CH3 C24H22ClNO2 391.9 High purity (>90%); chlorine enhances lipophilicity and potential target engagement.
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide R1: 2-Cl, 6-F; R2: 4-OCH3 C23H19ClFNO3 411.85 Fluorine increases electronegativity, potentially improving binding specificity. Methoxy group may enhance solubility.
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide R1: 4-Br; R2: 3,4-diCl C24H19BrCl2NO2 495.7 Bromine increases steric bulk; dichlorobenzyl group may alter metabolic stability.
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide R1: 2-Cl, 6-F; R2: 4-CH3 C24H20ClFNO2 409.9 Dual halogen substitution (Cl, F) balances lipophilicity and polarity.
(E)-3-[4-(benzyloxy)phenyl]-N-(4-methoxyphenyl)-2-propenamide R1: H; R2: 4-OCH3 C23H21NO3 359.42 Absence of chlorine reduces molecular weight; methoxy group improves aqueous solubility.

Impact of Substituents on Properties

  • Chlorine (Cl): The 3-chlorobenzyl group in the parent compound enhances lipophilicity, which may improve membrane permeability and target binding in hydrophobic pockets .
  • Fluorine (F): The 6-fluoro substitution in analogs (e.g., ) increases electronegativity, which can strengthen hydrogen bonding or dipole interactions with biological targets.
  • Methoxy (OCH3): Methoxy-containing derivatives (e.g., ) exhibit improved solubility compared to chlorinated analogs, a critical factor for bioavailability.
  • Bromine (Br): The 4-bromo analog has a higher molecular weight (495.7 g/mol), which may limit pharmacokinetic efficiency but could be advantageous for X-ray crystallography studies due to bromine’s heavy-atom effect.

Biological Activity

(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide, also known by its CAS number 1379604-69-9, is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, exploring its analgesic and anti-inflammatory properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C24H22ClNO2C_{24}H_{22}ClNO_{2}, characterized by a propenamide backbone with specific substituents that enhance its biological activity. The presence of the chlorobenzyl and methylbenzyl groups suggests potential interactions with biological targets.

1. Analgesic Activity

Recent studies have highlighted the analgesic properties of compounds structurally similar to this compound. For instance, derivatives of oxazolones have demonstrated significant analgesic effects in animal models. The effectiveness was assessed using the writhing test and hot plate test , which measure pain response and sensitivity.

  • Case Study : A study involving related oxazolones showed that certain derivatives exhibited IC50 values lower than celecoxib, a standard anti-inflammatory drug, indicating superior analgesic potency .

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by molecular docking studies that predict binding affinities to cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation.

  • Research Findings : A series of benzylidene-oxazolones were synthesized and evaluated for their anti-inflammatory effects. The most active compounds significantly reduced edema in animal models compared to aspirin, suggesting that this compound may possess similar or enhanced anti-inflammatory capabilities .

The mechanism through which this compound exerts its effects may involve inhibition of pro-inflammatory mediators. Molecular docking simulations indicate that the compound could inhibit COX-2 activity, reducing the synthesis of prostaglandins involved in pain and inflammation.

Toxicity and Safety Profile

Safety assessments conducted via acute toxicity studies reveal that the compound exhibits low toxicity in animal models. Histopathological evaluations of organs collected from treated mice showed no significant adverse effects, indicating a favorable safety profile for further development .

Summary of Research Findings

Study Focus Findings Reference
Analgesic ActivityIC50 values lower than celecoxib
Anti-inflammatory EffectsSignificant edema reduction compared to aspirin
Toxicity AssessmentLow toxicity; no adverse histopathological findings

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